molecular formula C6H6F3N3 B12110265 3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole

3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B12110265
M. Wt: 177.13 g/mol
InChI Key: HNIJMNPLGGFGPH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-ylpropanenitrile
  • 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

5-cyclopropyl-3-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-10-4(11-12-5)3-1-2-3/h3H,1-2H2,(H,10,11,12)

InChI Key

HNIJMNPLGGFGPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)C(F)(F)F

Origin of Product

United States

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